molecular formula C28H32N2O8 B12129239 1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one

1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one

Cat. No.: B12129239
M. Wt: 524.6 g/mol
InChI Key: XLBZWORDSKSIKO-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolin-2-one structure, followed by the introduction of the dimethylamino propyl group, the hydroxy group, and the methoxybenzo[d]furan-2-yl and trimethoxyphenyl substituents. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols or amines.

Scientific Research Applications

1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to interact with a wide range of molecular targets and exhibit diverse biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H32N2O8

Molecular Weight

524.6 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C28H32N2O8/c1-29(2)11-8-12-30-23(17-14-20(35-4)27(37-6)21(15-17)36-5)22(25(32)28(30)33)24(31)19-13-16-9-7-10-18(34-3)26(16)38-19/h7,9-10,13-15,23,32H,8,11-12H2,1-6H3

InChI Key

XLBZWORDSKSIKO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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